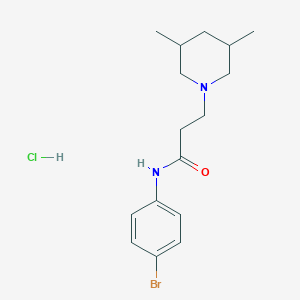

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride

Vue d'ensemble

Description

- Plus précisément, le chlorhydrate de SMANT antagonise l'accumulation de Smo dans le cil primaire (PC) , ce qui est essentiel pour l'activation de la voie Hh .

- Le composé a été étudié pour ses effets sur le Smo de type sauvage et une forme oncogénique connue sous le nom de SmoM2 .

Chlorhydrate de SMANT: est un composé qui agit comme un . Il joue un rôle crucial dans la régulation de la voie de signalisation Hedgehog (Hh).

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles du chlorhydrate de SMANT ne sont pas facilement disponibles dans la littérature.

- il est essentiel de noter que le chlorhydrate de SMANT est disponible dans le commerce et que sa synthèse implique probablement des procédures spécialisées.

Analyse Des Réactions Chimiques

- Le chlorhydrate de SMANT est impliqué dans l'inhibition de l'activité de Smo, en particulier au niveau du cil primaire.

- Le composé peut subir diverses réactions, y compris l'oxydation, la réduction et la substitution . Des informations détaillées sur les réactifs et les conditions spécifiques restent difficiles à obtenir.

- Les principaux produits résultant de ces réactions n'ont pas été explicitement documentés.

Applications de recherche scientifique

- Le chlorhydrate de SMANT trouve des applications dans divers domaines scientifiques:

Chimie: Comme outil pour étudier la signalisation Hh et l'inhibition de Smo.

Biologie: Investigation du rôle de Smo dans les processus cellulaires.

Médecine: Implications thérapeutiques potentielles pour les maladies liées à la dysrégulation de la voie Hh.

Industrie: Développement de thérapies ciblées ou de criblage de composés pour la découverte de médicaments.

Mécanisme d'action

- Le mécanisme d'action du chlorhydrate de SMANT implique le blocage de l'activité de Smo dans le cil primaire.

- Il interfère probablement avec les événements de signalisation en aval, affectant les facteurs de transcription tels que les protéines Gli .

- Les cibles moléculaires précises et les voies influencées par le chlorhydrate de SMANT nécessitent des recherches supplémentaires.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C22H30BrN3O4

- Molecular Weight : 480.4 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with bromophenyl and propanamide functionalities, which are crucial for its biological activity.

Anticonvulsant Activity

Research has shown that compounds similar to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride exhibit significant anticonvulsant properties. Studies indicate that the structural modifications at the piperidine and phenyl rings enhance the compound's efficacy in modulating sodium channels, which are critical in controlling neuronal excitability .

Neurological Disorders

The compound has potential applications in treating various neurological disorders due to its ability to influence ion channel dynamics. By promoting sodium channel slow inactivation, it may help reduce hyperexcitability associated with conditions such as epilepsy .

Antitumor Properties

Emerging research suggests that derivatives of this compound may possess antitumor activity. The mechanism of action could involve the inhibition of cancer cell proliferation through modulation of specific signaling pathways that regulate cell growth and apoptosis .

Case Study 1: Anticonvulsant Efficacy

In a study involving rodent models, several derivatives of this compound were tested for their anticonvulsant efficacy. The results demonstrated that compounds with specific substitutions at the piperidine ring significantly reduced seizure frequency compared to control groups. The protective indices (TD50/ED50) were comparable to established antiseizure medications, indicating a promising therapeutic profile .

Case Study 2: Antitumor Activity

A series of experiments conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects against various tumor types. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Data Table

Mécanisme D'action

- SMANT hydrochloride’s mechanism of action involves blocking Smo activity within the primary cilium.

- It likely interferes with downstream signaling events, affecting transcription factors like Gli proteins .

- The precise molecular targets and pathways influenced by SMANT hydrochloride require further investigation.

Comparaison Avec Des Composés Similaires

- Bien que les comparaisons détaillées soient rares, le chlorhydrate de SMANT se distingue par son mode unique d'inhibition de Smo.

- Des composés similaires peuvent inclure d'autres inhibiteurs de Smo, tels que la cyclopamine et le vismodégib .

Activité Biologique

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, providing a detailed overview of its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₁₅H₁₈BrN₃O

- Molecular Weight : 322.23 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may influence several pathways:

- Kinase Inhibition : It has been suggested that derivatives of similar compounds exhibit inhibitory effects on specific kinases, which are critical in cell signaling pathways related to cancer progression and inflammation .

- Transcription Factor Modulation : The compound may regulate gene expression by interacting with transcription factors such as NF-kappa-B and AP-1, which are involved in immune responses and inflammation .

- Cell Cycle Regulation : By repressing cell cycle inhibitors like CDKN1A, this compound may disrupt normal cell cycle checkpoints, potentially leading to enhanced cell proliferation in certain contexts .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of breast cancer cells by inducing apoptosis and modulating cell cycle progression .

- Mechanistic Insights : The compound's ability to down-regulate genes associated with tumor growth (e.g., c-myc) and up-regulate pro-apoptotic factors suggests a dual mechanism where it both inhibits proliferation and promotes programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- Cytokine Modulation : It has been reported to decrease the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using animal models of inflammation have demonstrated that treatment with this compound leads to reduced swelling and pain, supporting its therapeutic potential in inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a clinical trial setting for patients with advanced solid tumors. The study aimed to evaluate its safety profile and preliminary efficacy:

- Patient Outcomes : Participants exhibited a range of responses, with some experiencing significant tumor shrinkage. Side effects were manageable and included mild gastrointestinal disturbances .

- Future Directions : The promising results from this trial suggest further investigation into dosage optimization and combination therapies with other anticancer agents.

Research Findings Summary Table

Propriétés

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESCHFXROUCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.